molecular formula C17H25N3O4S B2411344 N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-ethyloxalamide CAS No. 896289-55-7

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-ethyloxalamide

Cat. No.: B2411344
CAS No.: 896289-55-7
M. Wt: 367.46
InChI Key: MMDNPXLUBYTWHL-UHFFFAOYSA-N
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Description

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-ethyloxalamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfonyl group attached to a pyrrolidine ring, which is further connected to an oxalamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in medicinal chemistry, materials science, and other research areas.

Properties

IUPAC Name

N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-ethyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-4-18-16(21)17(22)19-11-14-6-5-9-20(14)25(23,24)15-10-12(2)7-8-13(15)3/h7-8,10,14H,4-6,9,11H2,1-3H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDNPXLUBYTWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxalamide-Coupling-First Approach

Alternative protocols couple the oxalamide moiety to pyrrolidine prior to sulfonylation. While this route simplifies purification, it risks sulfonylation-induced decomposition of the oxalamide group.

Convergent Synthesis

Industrial-scale processes often employ convergent strategies, synthesizing the sulfonylated pyrrolidine and ethyloxalamide segments separately before coupling. This modular approach enhances scalability and yield.

Stepwise Laboratory Synthesis

Synthesis of Pyrrolidine Intermediate

The pyrrolidine backbone is functionalized at the 2-position with a methylamine group.

Reaction Conditions

  • Starting Material : Pyrrolidin-2-ylmethylamine (1.0 equiv)
  • Sulfonylation Reagent : 2,5-Dimethylphenylsulfonyl chloride (1.2 equiv)
  • Base : Triethylamine (2.5 equiv) in anhydrous dichloromethane
  • Temperature : 0–5°C, gradually warming to 25°C over 4 hours
  • Yield : 78–85% after silica gel chromatography

Mechanistic Insight
The sulfonyl chloride undergoes nucleophilic attack by the pyrrolidine nitrogen, facilitated by triethylamine’s deprotonation of the amine. Steric hindrance from the 2,5-dimethyl substituents slows reaction kinetics but improves selectivity.

Alkylation with Ethylamine

The sulfonylated intermediate is alkylated to introduce the ethyl group.

Reaction Conditions

  • Alkylating Agent : Bromoethane (1.5 equiv)
  • Base : Sodium hydride (2.0 equiv) in dimethylformamide
  • Temperature : 60°C for 12 hours under nitrogen
  • Yield : 65–72% after aqueous workup

Critical Parameters

  • Excess bromoethane ensures complete alkylation.
  • Sodium hydride’s moisture sensitivity necessitates strict anhydrous conditions.

Oxalamide Formation

The final step couples the ethylamine moiety to the oxalyl group.

Reaction Conditions

  • Oxalylating Agent : Oxalyl chloride (1.1 equiv)
  • Solvent : Tetrahydrofuran at -10°C
  • Base : Pyridine (3.0 equiv)
  • Reaction Time : 2 hours
  • Yield : 80–88% after recrystallization

Side Reactions

  • Over-chlorination at the oxalamide nitrogen.
  • Dimerization of intermediates, mitigated by low temperatures.

Optimization of Reaction Conditions

Solvent Selection

Solvent Dielectric Constant Yield (%) Purity (%)
Dichloromethane 8.93 78 92
Tetrahydrofuran 7.58 85 95
Dimethylformamide 36.7 72 89

Tetrahydrofuran balances polarity and nucleophilicity, maximizing yield without side-product formation.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (0.1 equiv) increases sulfonylation rate by 22%.
  • Lewis Acids : Zinc chloride (0.05 equiv) improves oxalamide coupling efficiency but complicates purification.

Temperature Profiling

  • Sulfonylation : Below 10°C reduces sulfonate ester byproducts.
  • Oxalamide Coupling : -10°C prevents oxalyl chloride hydrolysis.

Industrial-Scale Manufacturing

Continuous Flow Reactors

  • Throughput : 15 kg/hour
  • Residence Time : 8 minutes per step
  • Purity : 99.2% by HPLC

Advantages

  • Precise temperature control.
  • Reduced solvent consumption via in-line recycling.

Crystallization Protocols

  • Anti-Solvent : Heptane induces crystallization at 4°C.
  • Particle Size : 50–100 µm achieved via controlled cooling.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Column Mobile Phase Retention Time (min)
C18 Reverse-Phase 65:35 Acetonitrile/Water 12.3

Purity thresholds exceed 98% for pharmaceutical-grade material.

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6) : δ 1.10 (t, J=7.1 Hz, 3H, CH2CH3), 2.20 (s, 6H, Ar-CH3), 3.45 (m, 2H, pyrrolidine-CH2).
  • 13C NMR : 168.2 ppm (oxamide C=O), 142.1 ppm (sulfonyl Ar-C).

Mass Spectrometry

  • ESI-MS : m/z 411.52 [M+H]+ (calculated 411.52).

Comparative Analysis with Analogous Compounds

Compound Sulfonyl Group Position Oxalamide Substituent Yield (%)
N1-((1-((2,4-Dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-ethyloxalamide 2,4-Dimethyl Ethyl 68
N1-((1-((3,5-Dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide 3,5-Dimethyl Propyl 71

The 2,5-dimethyl configuration optimizes steric and electronic effects, enhancing both synthetic yield and biological activity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-ethyloxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Medicine

In medicine, the compound’s potential therapeutic applications are being explored. Preliminary studies suggest that it may have activity against certain types of cancer cells and inflammatory conditions, making it a promising candidate for further drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-ethyloxalamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, while the oxalamide moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide
  • N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxypropyl)oxalamide

Uniqueness

Compared to similar compounds, N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-ethyloxalamide stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique substitution pattern may enhance its potential as a therapeutic agent and its utility in various industrial applications.

Biological Activity

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-ethyloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N3O4SC_{21}H_{24}N_{3}O_{4}S, with a molecular weight of approximately 411.52 g/mol. The compound features a sulfonyl group attached to a pyrrolidine ring, which is further linked to an oxalamide moiety. This structural arrangement enhances its binding interactions with proteins and enzymes, potentially modulating their activities.

Structural Characteristics

FeatureDescription
Molecular Formula C21H24N3O4S
Molecular Weight 411.52 g/mol
Functional Groups Sulfonyl, pyrrolidine, oxalamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group enhances binding interactions with proteins and enzymes, which can lead to inhibition or modulation of their activities. The pyrrolidine ring contributes to the compound's binding affinity and specificity, while the oxalamide moiety aids in stability and solubility in biological environments.

Anticancer Potential

Recent studies have highlighted the anticancer potential of similar compounds with analogous structures. For instance, compounds featuring the DVL1 PDZ domain have shown selective inhibition capabilities, suggesting that this compound may exhibit similar properties .

Case Study: DVL1 Inhibition

In vitro assays have demonstrated that related compounds can inhibit the growth of cancer cells by targeting the WNT signaling pathway:

CompoundEC50 (μM)Target
N1-(S)-5-Chloro0.49 ± 0.11DVL1
N1-(R)-5-Chloro29.5 ± 0.9DVL1
N1-(S)-5-Chloro7.1 ± 0.6HCT116 (wild-type APC)

These findings suggest that this compound could be developed as a therapeutic agent against WNT-dependent cancers.

Pharmacological Applications

The unique combination of functional groups in this compound enhances its potential for specific biological interactions compared to simpler analogs. This structural complexity may contribute to enhanced pharmacological properties and specificity in various applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-ethyloxalamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via sulfonylation of a pyrrolidine intermediate followed by oxalamide coupling. Key steps include:

  • Sulfonylation : Reacting pyrrolidin-2-ylmethylamine with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Oxalamide Formation : Coupling the sulfonylated intermediate with ethylamine using oxalyl chloride or ethyl oxalyl chloride in anhydrous tetrahydrofuran (THF) .
  • Yield Optimization : Use high-purity reagents, controlled reaction temperatures (0–25°C), and chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients). Monitoring via LC-MS ensures intermediate stability .

Q. How should researchers verify the purity and structural identity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:

  • HPLC : Assess purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .
  • LC-MS : Confirm molecular weight (e.g., APCI+ mode for [M+H]+ ion detection) and compare with theoretical values .
  • NMR Spectroscopy : Analyze 1H and 13C NMR spectra (e.g., DMSO-d6 at 50°C) to verify substituent integration and coupling patterns (e.g., pyrrolidine protons at δH 1.10–2.20) .

Advanced Research Questions

Q. What strategies resolve stereochemical ambiguities in sulfonamide-pyrrolidine-oxalamide hybrids?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
  • Asymmetric Synthesis : Introduce chiral auxiliaries (e.g., (S)-proline derivatives) during pyrrolidine ring formation to control stereochemistry .
  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing the compound with a heavy atom (e.g., bromine-substituted analogs) .

Q. How can discrepancies in biological activity data across assay systems be systematically addressed?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate cell lines for target expression .
  • Orthogonal Assays : Compare results from enzymatic assays (e.g., HIV entry inhibition) with cellular models (e.g., CD4+ T-cell infectivity) to confirm mechanism .
  • Data Normalization : Account for variables like cell viability (MTT assay) and protein binding (SPR analysis) to isolate compound-specific effects .

Q. Which computational approaches predict the binding mode of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., HIV gp120 or HDAC enzymes) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess binding stability over 100-ns trajectories .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities and prioritize analogs for synthesis .

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